molecular formula C15H16ClNO B2923269 1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-(2-chlorophenyl)ethanone CAS No. 1798046-68-0

1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-(2-chlorophenyl)ethanone

Cat. No. B2923269
CAS RN: 1798046-68-0
M. Wt: 261.75
InChI Key: RRMWLUNSAQMWJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-(2-chlorophenyl)ethanone, also known as WIN 55,212-2, is a synthetic cannabinoid receptor agonist that has been extensively studied for its potential therapeutic applications. It was first synthesized in the early 1990s and has since been used in numerous scientific studies to investigate its mechanism of action and potential medical benefits.

Mechanism of Action

1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-(2-chlorophenyl)ethanone 55,212-2 acts as a potent agonist of the cannabinoid receptor CB1, which is primarily located in the brain and central nervous system. It also has some affinity for the CB2 receptor, which is primarily found in immune cells. Activation of these receptors by 1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-(2-chlorophenyl)ethanone 55,212-2 leads to a wide range of effects on neuronal signaling, including the modulation of neurotransmitter release and the regulation of ion channels.
Biochemical and Physiological Effects:
1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-(2-chlorophenyl)ethanone 55,212-2 has been shown to have a wide range of biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of ion channels, and the inhibition of inflammatory cytokine production. It has also been shown to have analgesic effects, as well as neuroprotective effects in models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-(2-chlorophenyl)ethanone 55,212-2 in lab experiments is its high potency and selectivity for the CB1 receptor, which allows for precise control over the activation of this receptor. However, it is important to note that 1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-(2-chlorophenyl)ethanone 55,212-2 can have off-target effects on other receptors and signaling pathways, which can complicate the interpretation of experimental results.

Future Directions

There are several potential future directions for research on 1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-(2-chlorophenyl)ethanone 55,212-2 and related compounds. One area of interest is the development of more selective and potent agonists of the CB1 receptor, which could have potential therapeutic applications in the treatment of neurodegenerative diseases and chronic pain. Another area of interest is the investigation of the potential anti-inflammatory effects of 1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-(2-chlorophenyl)ethanone 55,212-2 and related compounds, which could have applications in the treatment of autoimmune diseases and other inflammatory conditions. Finally, there is also interest in the development of novel delivery methods for cannabinoid compounds, such as transdermal patches and inhalers, which could improve the efficacy and safety of these compounds for medical use.

Synthesis Methods

The synthesis of 1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-(2-chlorophenyl)ethanone 55,212-2 involves several steps, including the condensation of 2-chlorobenzoyl chloride with 8-azabicyclo[3.2.1]oct-2-en-5-ol, followed by the reduction of the resulting intermediate with lithium aluminum hydride. The final product is obtained by reacting the resulting alcohol with 2-chloroethyl ethyl ether.

Scientific Research Applications

1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-(2-chlorophenyl)ethanone 55,212-2 has been extensively studied for its potential therapeutic applications, particularly in the field of neuroscience. It has been shown to have a wide range of effects on the central nervous system, including analgesia, neuroprotection, and anti-inflammatory properties.

properties

IUPAC Name

1-(8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-(2-chlorophenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClNO/c16-14-7-2-1-4-11(14)10-15(18)17-12-5-3-6-13(17)9-8-12/h1-5,7,12-13H,6,8-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRMWLUNSAQMWJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C=CCC1N2C(=O)CC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-(2-chlorophenyl)ethanone

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